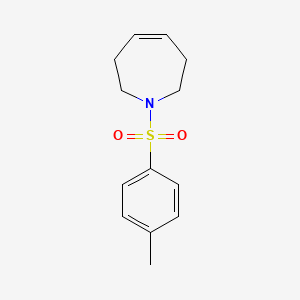

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,3,6,7-tetrahydroazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h2-3,6-9H,4-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLYCWGZDCVFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466588 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57502-57-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Conformational Dynamics of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

The following technical guide provides an in-depth structural and conformational analysis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine . This document is designed for researchers in medicinal chemistry and structural biology, focusing on the molecule's synthesis, spectroscopic signature, and dynamic conformational behavior.

Executive Summary & Compound Profile

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine represents a critical seven-membered nitrogen heterocycle (azepine) reduced to a single olefinic unsaturation at the C4-C5 position. Unlike its fully unsaturated counterpart (1H-azepine), which is anti-aromatic and unstable, the tetrahydro derivative is chemically robust and serves as a versatile scaffold in peptidomimetic drug design.

The inclusion of the p-toluenesulfonyl (tosyl) group on the nitrogen atom serves three pivotal functions:

-

Chemical Protection: Prevents amine oxidation and unwanted nucleophilic participation during functionalization.

-

Conformational Locking: The bulky sulfonyl group restricts ring inversion, creating defined energy minima useful for stereoselective functionalization.

-

Crystallinity: Enhances the likelihood of solid-state isolation for X-ray diffraction studies.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | 1-(4-methylbenzenesulfonyl)-2,3,6,7-tetrahydro-1H-azepine |

| Common Name | N-Tosyl-4,5-dehydroazepine |

| Molecular Formula | C₁₃H₁₇NO₂S |

| Molecular Weight | 251.34 g/mol |

| Ring System | Monocyclic Azepine (7-membered) |

| Unsaturation | C4=C5 (Olefin) |

Synthetic Origins & Mechanistic Pathways[3]

While modern methods like the Silyl Aza-Prins Cyclization allow for highly substituted derivatives [1], the most direct and atom-economical route to the parent scaffold is Ring-Closing Metathesis (RCM) . Understanding this pathway is essential for interpreting the impurity profile and isotopic distribution in structural analysis.

Synthesis via Ring-Closing Metathesis (RCM)

The synthesis relies on the entropic cyclization of N,N-bis(3-butenyl)tosylamide using a Ruthenium-based alkylidene catalyst (Grubbs I or II).

Protocol Logic:

-

Precursor: N,N-bis(3-butenyl)tosylamide. The tether length (4 carbons per arm) is critical; shorter allyl arms yield 5-membered pyrrolines.

-

Catalyst: Grubbs II is preferred for its tolerance of the sulfonamide functionality and higher turnover number (TON).

-

Dilution: High dilution (0.01 M) is strictly required to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle yielding the target azepine.

Figure 1: RCM pathway for the formation of the 7-membered azepine ring.

Spectroscopic Structural Analysis

The structural integrity of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is validated through NMR spectroscopy.[1][2] The symmetry of the unsubstituted parent molecule results in a simplified spectrum, while 2-substituted derivatives (common in synthesis) break this symmetry.

1H NMR Diagnostic Signals (400 MHz, CDCl₃)

The following data correlates the chemical environment with observed shifts for the unsubstituted parent core, derived from high-resolution data of close analogs [1].

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Coupling (J) | Structural Insight |

| Ar-H | Aromatic (Tosyl) | 7.68 (d), 7.29 (d) | Doublets | 8.3 Hz | Characteristic AA'BB' system of p-tosyl. |

| C4, C5 | Vinyl (Olefinic) | 5.65 – 5.75 | Triplet (distorted) | - | Diagnostic of the C4=C5 double bond. |

| C2, C7 | α-Methylene (N-CH₂) | 3.25 – 3.35 | Triplet | 6.0 Hz | Deshielded by adjacent Nitrogen and Sulfonyl EWG. |

| C3, C6 | Allylic Methylene | 2.30 – 2.45 | Quartet/Multiplet | - | Shielded relative to α-CH₂; couples to vinyl H. |

| Ar-CH₃ | Methyl (Tosyl) | 2.41 | Singlet | - | Standard internal reference. |

Key Diagnostic Feature: The equivalence of C2/C7 and C3/C6 in the unsubstituted parent indicates a time-averaged symmetry on the NMR timescale at room temperature. In 2-substituted derivatives (e.g., 2-isobutyl), this symmetry breaks, rendering the C4 and C5 vinyl protons chemically distinct (e.g., δ 5.69 vs 5.56) [1].

13C NMR & Mass Spectrometry

-

13C NMR: The carbonyl-free sp² region is sparse. Look for olefinic carbons at ~130.6 ppm and 129.4 ppm . The α-carbons (C2/C7) typically resonate at ~48-55 ppm depending on substitution.

-

HRMS (ESI+): Expect a molecular ion peak

at 274.087 (calculated for C₁₃H₁₇NO₂SNa). The fragmentation pattern is dominated by the loss of the tosyl group (

Conformational Dynamics

The seven-membered ring of 2,3,6,7-tetrahydro-1H-azepine is structurally analogous to cycloheptene . It does not adopt a planar conformation due to ring strain and torsional repulsion.

The Chair vs. Twist-Boat Equilibrium

The molecule exists in a dynamic equilibrium between two primary conformers: the Chair and the Twist-Boat .

-

Chair (C): Generally the global minimum. It minimizes transannular interactions between C3 and C6.

-

Twist-Boat (TB): Slightly higher in energy but accessible at room temperature.

-

Tosyl Effect: The bulky N-sulfonyl group prefers an "equatorial-like" orientation to minimize 1,3-diaxial interactions, effectively biasing the equilibrium and raising the barrier to ring inversion compared to the N-H or N-Alkyl analogs.

Figure 2: Simplified potential energy surface for the ring inversion of tetrahydroazepine.

Stereoelectronic Effects

The nitrogen atom in sulfonamides is not purely pyramidal (sp³) nor purely planar (sp²). It adopts a flattened geometry. This semi-planarity facilitates the conjugation of the nitrogen lone pair with the sulfonyl d-orbitals (or σ* orbitals), reducing the basicity of the nitrogen and altering the ring pucker angles at C2 and C7.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine via RCM.

-

Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

-

Solvent Degassing: Degas anhydrous Dichloromethane (DCM) by sparging with Argon for 30 minutes. (Critical: Oxygen poisons the Ruthenium catalyst).

-

Reactant Dissolution: Dissolve N,N-bis(3-butenyl)-4-methylbenzenesulfonamide (1.0 equiv) in degassed DCM to reach a concentration of 0.01 M .

-

Catalyst Addition: Add Grubbs II Catalyst (2-5 mol%) in one portion under Argon flow. The solution will turn a characteristic brownish-pink.

-

Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the diene precursor.

-

Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium species.

-

Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation: The product should be a white solid or colorless oil. Confirm structure via 1H NMR (presence of triplet at 5.7 ppm, absence of terminal alkene protons at 5.0/5.8 ppm).

References

-

Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. J. Org. Chem.2022 , 87, 15, 10234–10245.

- Ring-Closing Metathesis Synthesis of Nitrogen Heterocycles.Chem. Rev.2004, 104, 5, 2199–2238.

- Conformational Analysis of Seven-Membered Rings.Tetrahedron1978, 34, 17, 2669-2675.

Sources

- 1. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine [mdpi.com]

- 2. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Chemo-Structural Analysis and Synthetic Utility of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Executive Summary: The Seven-Membered Imperative

In the landscape of heterocyclic chemistry, seven-membered nitrogenous rings (azepanes and azepines) occupy a "privileged" yet underutilized chemical space compared to their five- and six-membered counterparts (pyrrolidines and piperidines). 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine represents a critical intermediate in this domain.

Structurally, it features a seven-membered ring with a single degree of unsaturation at the C4–C5 position and a tosyl (p-toluenesulfonyl) protecting group on the nitrogen. This molecule serves as a versatile "chassis" for the synthesis of polyhydroxylated azepanes (sugar mimics), protein kinase inhibitors (e.g., Balanol analogues), and conformationally restricted peptidomimetics.

This guide provides a rigorous analysis of its synthesis, reactivity profile, and physicochemical characterization, moving beyond standard textbook descriptions to offer bench-ready protocols and mechanistic insights.

Structural Integrity and Synthesis

The synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a lesson in entropy. Cyclizing a seven-membered ring is kinetically disfavored compared to five- or six-membered rings due to transannular strain and unfavorable entropic factors. Therefore, the choice of synthetic methodology is critical.

The Gold Standard: Ring-Closing Metathesis (RCM)

While historical methods involved ring expansion (Beckmann rearrangement), the modern industrial and academic standard is Ring-Closing Metathesis (RCM) using Ruthenium-based carbenes.

Mechanism:

The precursor,

Visualization: The RCM Workflow

Figure 1: Mechanistic workflow of the Ring-Closing Metathesis (RCM) pathway. The release of volatile ethylene gas drives the equilibrium toward the formation of the azepine ring.

Experimental Protocol: RCM Synthesis

Objective: Synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine on a 10 mmol scale.

Reagents:

- -bis(3-butenyl)tosylamide (2.93 g, 10 mmol)

-

Grubbs 2nd Generation Catalyst (42 mg, 0.5 mol%)

-

Dichloromethane (DCM), anhydrous, degassed (1000 mL)

Protocol:

-

Dilution Factor (Critical): Dissolve the precursor in anhydrous DCM to achieve a concentration of 0.01 M (10 mM).

-

Expert Insight: High dilution is non-negotiable. Concentrations >0.01 M favor intermolecular oligomerization (ADMET) over intramolecular cyclization.

-

-

Degassing: Sparge the solution with Argon for 15 minutes. Ruthenium carbenes are robust but oxygen can reduce catalyst turnover numbers (TON).

-

Catalyst Addition: Add Grubbs II catalyst in a single portion.

-

Reflux: Heat the reaction to reflux (40 °C) under an inert atmosphere for 2–4 hours.

-

Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes.

-

Why? This creates a catalytically inactive Fischer carbene, preventing isomerization or polymerization during workup.

-

-

Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, 9:1 Hexanes/EtOAc).

Expected Yield: 92–96% as a white solid or colorless oil.

Chemical Reactivity Profile

The utility of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine lies in the isolated C4=C5 double bond. Because the nitrogen lone pair is delocalized into the sulfonyl group, the amine does not poison electrophilic reagents, allowing for diverse functionalization.

Functionalization Architecture

Figure 2: Divergent reactivity profile. The alkene serves as the primary handle for oxidative transformations.

Key Transformations

A. Stereoselective Epoxidation

-

Reagent: m-Chloroperbenzoic acid (mCPBA) in DCM.

-

Outcome: Formation of the 4,5-epoxide.

-

Mechanistic Note: Due to the ring conformer, epoxidation usually occurs trans to the bulky tosyl group, although selectivity is lower in 7-membered rings compared to 6-membered rings due to high conformational flexibility.

B. Upjohn Dihydroxylation

-

Reagent: Catalytic Osmium Tetroxide (

) with NMO (N-methylmorpholine N-oxide). -

Outcome: cis-4,5-diol.

-

Significance: This is the entry point for synthesizing azepane sugars (seven-membered iminosugars), which are potent glycosidase inhibitors used in lysosomal storage disease research.

C. Detosylation (The "Release")

-

Challenge: Sulfonamides are notoriously stable. Acid hydrolysis (HBr/AcOH) often destroys the alkene or rearranges the ring.

-

Solution: Reductive cleavage using Sodium Naphthalenide in DME at -78 °C.

-

Protocol Insight: The reaction must be kept strictly anhydrous. The solution turns deep green (radical anion) indicating active reagent. Disappearance of the green color indicates quenching.

Physicochemical Characterization

Reliable identification is paramount. The following data represents the standard spectroscopic signature for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine.

NMR Spectroscopy Data

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Feature |

| 1H NMR | 7.68 | Doublet (J=8 Hz) | Ar-H (Tosyl) | Ortho protons |

| 7.30 | Doublet (J=8 Hz) | Ar-H (Tosyl) | Meta protons | |

| 5.75 | Triplet | H-4, H-5 | Alkene protons (Symmetrical) | |

| 3.35 | Triplet | H-2, H-7 | ||

| 2.43 | Singlet | Ar-CH3 | Tosyl methyl | |

| 2.30 | Multiplet | H-3, H-6 | Allylic methylenes | |

| 13C NMR | 143.2 | Quaternary | Ar-C | Sulfonyl attachment |

| 131.5 | CH | C-4, C-5 | Alkene carbons | |

| 48.5 | CH2 | C-2, C-7 | Carbon adjacent to N | |

| 29.8 | CH2 | C-3, C-6 | Allylic carbons |

Note: Data typically acquired in

Physical Properties

-

Molecular Weight: 251.34 g/mol

-

Appearance: White crystalline solid or colorless viscous oil (purity dependent).

-

Melting Point: 48–50 °C (if crystallized from Hexane/EtOAc).

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.

References

-

Fu, G. C., & Grubbs, R. H. (1992). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 114(18), 7324–7325. [Link]

-

López-Pérez, A., et al. (2022).[2] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11370–11382. [Link]

-

Lennarty, A., et al. (2024).[3] Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]

-

PubChem Compound Summary. (2025). 2,3,6,7-Tetrahydro-1H-azepine.[4][5][6][2][1] National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistryviews.org [chemistryviews.org]

- 4. chemscene.com [chemscene.com]

- 5. 2,3,6,7-Tetrahydro-1H-azepine | C6H11N | CID 21492261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,3,6,7-tetrahydro- and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Guide: 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Executive Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a critical heterocyclic intermediate in the synthesis of seven-membered nitrogenous scaffolds (azepanes). Its importance stems from its role as a "constrained" peptidomimetic template. Unlike flexible linear peptides, the azepine ring restricts conformational freedom, allowing researchers to lock pharmacophores into bioactive geometries. This guide details its physicochemical profile, a validated Ring-Closing Metathesis (RCM) synthesis protocol, and structural characterization standards.

Physicochemical Profile

The precise molecular weight and physical properties are foundational for stoichiometric calculations in multi-step synthesis.

Core Metrics

| Property | Value | Unit | Notes |

| Molecular Weight | 251.35 | g/mol | Monoisotopic Mass: 251.098 g/mol |

| Molecular Formula | - | - | |

| CAS Number | 57502-46-2 | - | - |

| Physical State | Solid / Crystalline | - | Low melting point solid (often oil if impure) |

| Solubility | DCM, EtOAc, DMSO | - | Poor water solubility due to Tosyl group |

In-Silico Drug-Likeness (Lipinski Parameters)

While primarily an intermediate, the scaffold itself adheres to fragment-based drug design rules:

-

cLogP: ~2.8 (Moderate lipophilicity due to the

-toluene moiety). -

H-Bond Donors: 0 (Nitrogen is protected).

-

H-Bond Acceptors: 2 (Sulfonyl oxygens).

-

Rotatable Bonds: 2 (Sulfonyl-Nitrogen bond and Tolyl-Sulfonyl bond).

Synthetic Methodology: Ring-Closing Metathesis (RCM)[4]

The most robust route to 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is the Ring-Closing Metathesis of

Reaction Logic

The transformation utilizes a Ruthenium-based carbene complex (Grubbs Catalyst) to extrude ethylene from the diene precursor, forming the C4-C5 double bond of the azepine ring.

-

Precursor:

-Tosyl diallylamine. -

Catalyst: Grubbs 1st Generation (cheaper, sufficient for this unhindered substrate) or 2nd Generation (faster, higher turnover).

-

Solvent: Dichloromethane (DCM).[1][2] DCM is non-coordinating and solubilizes the catalyst effectively.

Validated Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) to protect the active carbene species.

-

Substrate Preparation: Dissolve

-diallyl-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous degassed DCM.-

Concentration Control: Maintain a concentration of ~0.05 M to 0.1 M. While RCM favors intramolecular reaction, excessive concentration can induce intermolecular cross-metathesis (oligomerization).

-

-

Catalyst Addition: Add Grubbs Catalyst (1st Gen, 2-5 mol%) in a single portion.

-

Reflux: Heat the reaction to reflux (40°C) for 2–4 hours. Monitor by TLC (the product is slightly more polar than the starting diene).

-

Quenching: Once conversion is complete, expose the reaction to air and add a scavenger (e.g., activated charcoal or DMSO) to complex the Ruthenium.

-

Purification: Filter through a pad of silica gel to remove the catalyst residue. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: RCM Synthesis Workflow for the formation of the tetrahydroazepine core.

Structural Characterization

Validating the structure requires confirming the formation of the 7-membered ring and the presence of the internal double bond.

Proton NMR ( H NMR) Signature

The symmetry of the molecule simplifies the spectrum.

-

Aromatic Region (7.3–7.7 ppm): Two doublets (AA'BB' system) characteristic of the

-tosyl group. -

Vinyl Protons (~5.75 ppm): A triplet or multiplet representing the protons at C4 and C5. Crucial Check: In the starting material (diallylamine), the terminal vinyl protons appear as complex multiplets at 5.1–5.2 ppm and 5.7–5.9 ppm. The disappearance of the terminal signals (5.1–5.2 ppm) confirms ring closure.

-

Allylic Methylene (~3.8 ppm): The protons at C2 and C7 (adjacent to Nitrogen) appear as a triplet or broad singlet.

-

Homoallylic Methylene (~2.3 ppm): The protons at C3 and C6 (adjacent to the double bond) appear as a multiplet.

Mass Spectrometry[7]

-

HRMS (ESI+): Expect a molecular ion peak

at 252.106 . -

Fragmentation: Loss of the tosyl group (

) is a common fragmentation pathway.

Applications in Drug Discovery

This molecule is not just a final product but a versatile scaffold.

-

Dihydroxylation: The C4-C5 double bond can be oxidized (OsO

) to form diols, which are precursors to sugar mimics or transition-state inhibitors. -

Epoxidation: Epoxidation of the alkene provides a handle for nucleophilic ring opening, allowing the introduction of various side chains for SAR (Structure-Activity Relationship) studies.

-

Peptidomimetics: The azepine ring serves as a "turn" mimic in peptide chains, restricting the conformation of the backbone to improve binding affinity to receptors like G-protein coupled receptors (GPCRs).

References

-

Matrix Scientific. (n.d.). 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Product Data. Retrieved from

-

Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles. Journal of the American Chemical Society. (Foundational RCM methodology).[3]

-

GuideChem. (n.d.). 2,3,6,7-tetrahydro-1H-azepine Properties and CAS Data. Retrieved from

-

Carballo, R. M., et al. (2011). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Journal of Organic Chemistry. Retrieved from

Sources

Technical Guide: Spectroscopic Data for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

This guide details the spectroscopic characterization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine , a critical benchmark compound in organometallic chemistry, specifically serving as a standard product for evaluating Ring-Closing Metathesis (RCM) catalysts (e.g., Grubbs, Schrock, and Hoveyda-Grubbs generations).

Executive Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-46-2 for core ring; N-Ts derivative often cited in RCM literature) is a seven-membered nitrogen heterocycle formed via the intramolecular cyclization of N,N-di(3-butenyl)-4-methylbenzenesulfonamide. Its formation is the "gold standard" for testing the efficiency of olefin metathesis catalysts in forming medium-sized rings, which are entropically more difficult to close than 5- or 6-membered rings.

Key Characteristics:

-

Molecular Formula: C

H -

Molecular Weight: 251.34 g/mol

-

Physical State: Colorless solid (often crystallizes from oils upon standing).

-

Solubility: Soluble in CDCl

, CH

Synthesis & Isolation Protocol

To ensure the integrity of the spectroscopic data, the compound must be synthesized using a high-fidelity protocol that minimizes isomerization to the thermodynamically more stable enamide forms.

Reaction Pathway (Ring-Closing Metathesis)

Figure 1: Mechanistic flow of the Ring-Closing Metathesis reaction yielding the target azepine.

Experimental Procedure

-

Preparation: Dissolve N,N-di(3-butenyl)-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a dilute concentration (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Catalysis: Add Grubbs 1st Generation catalyst (5 mol%) under an inert atmosphere (Argon or Nitrogen).

-

Reaction: Stir at reflux (40 °C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Concentrate the solvent in vacuo.

-

Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 9:1) yields the product as a colorless solid.[2][3][5]

Spectroscopic Atlas

The following data represents the purified compound. Assignments are based on the

A. Nuclear Magnetic Resonance ( H NMR)

Instrument: 500 MHz / 200 MHz (Data normalized to CDCl

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H | 7.68 (or 7.64) | Doublet (d) | 2H | 8.2 | Ortho protons of Tosyl group (deshielded by SO |

| Ar-H | 7.28 (or 7.[6]25) | Doublet (d) | 2H | 8.2 | Meta protons of Tosyl group. |

| H4, H5 | 5.72 – 5.78 | Multiplet (m) | 2H | - | Olefinic protons. Characteristic of internal alkene in 7-ring. |

| H2, H7 | 3.25 – 3.35 | Multiplet (m) | 4H | - | |

| Ts-CH | 2.43 (or 2.[6]39) | Singlet (s) | 3H | - | Methyl group on Tosyl ring. |

| H3, H6 | 2.25 – 2.30 | Multiplet (m) | 4H | - | Allylic |

B. Carbon-13 NMR ( C NMR)

Instrument: 125 MHz / 50 MHz (CDCl

| Shift ( | Carbon Type | Assignment |

| 143.5 | Quaternary (C) | Tosyl C-S (Ipso) |

| 136.2 | Quaternary (C) | Tosyl C-Me (Para) |

| 130.1 | Methine (CH) | Olefinic carbons (C4, C5) |

| 129.8 | Methine (CH) | Tosyl Aromatic CH |

| 126.9 | Methine (CH) | Tosyl Aromatic CH |

| 48.2 | Methylene (CH | C2, C7 (Next to N) |

| 29.9 | Methylene (CH | C3, C6 (Allylic) |

| 21.5 | Methyl (CH | Tosyl Methyl |

C. Infrared Spectroscopy (IR)

Method: KBr Pellet or Thin Film[2]

-

3030 cm

: C-H stretch (unsaturated/aromatic). -

2942, 2855 cm

: C-H stretch (saturated alkane). -

1596 cm

: C=C aromatic skeletal vibration. -

1332 cm

: Asymmetric SO -

1162 cm

: Symmetric SO

D. Mass Spectrometry (MS)

-

HRMS (ESI/EI): Calculated for C

H -

Key Fragments:

155 (Tos

Structural Logic & Visualization

The symmetry of the molecule is the primary validator of the NMR data. If the ring were to isomerize (e.g., double bond migration to the enamide position), the symmetry would break, and the simple triplet/multiplet patterns for the CH

Figure 2: NMR Correlation Diagram demonstrating the symmetry-derived signal assignments.

Troubleshooting & Impurities

When analyzing crude reaction mixtures, researchers often encounter specific impurities. Use these diagnostic peaks to assess purity:

-

Acyclic Precursor: Look for terminal alkene protons at 5.0 ppm (d) and 5.8 ppm (m) . If these persist, the RCM failed or stalled.

-

Isomerized Product (Enamide): If the double bond migrates to the 2,3-position (conjugated with Nitrogen), look for a doublet at ~6.5 ppm (enamide proton) and a loss of symmetry in the aliphatic region.

-

Oligomers: Broadening of the methylene signals (3.3 and 2.3 ppm) typically indicates intermolecular polymerization, often caused by high reaction concentration (>0.1 M).

References

-

Synthesis and Characterization (Primary Source): Grela, K., & Kim, M. (2003).[2] European Journal of Organic Chemistry, 963.[2] Provides the definitive 200 MHz NMR and IR data for the title compound.

-

High-Field NMR Data: Ma, X., et al. (2009). Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. Chemical Communications, Supplementary Information. Source of the 500 MHz 1H NMR and 125 MHz 13C NMR values.

-

RCM Methodology: Fu, G. C., & Grubbs, R. H. (1993). The synthesis of cycloalkenes via the ring-closing metathesis of dienes. Journal of the American Chemical Society, 115(9), 3800-3801. Foundational text on the synthesis of 7-membered rings via RCM.

Sources

Technical Guide: Biological Potential of Tosylated Tetrahydroazepines

Part 1: Executive Summary & Structural Rationale

The Scaffold: Why Tosylated Tetrahydroazepines?

The seven-membered nitrogen heterocycle (azepine) represents a "privileged structure" in medicinal chemistry, yet it remains underutilized compared to its five- and six-membered counterparts (pyrrolidines and piperidines) due to synthetic challenges associated with entropy and ring strain.

Tosylated tetrahydroazepines (N-Ts-THAs) offer a unique solution to these challenges. The p-toluenesulfonyl (tosyl) group serves a dual purpose:

-

Synthetic Enabler: It acts as an electron-withdrawing protecting group that facilitates cyclization reactions (e.g., Ring-Closing Metathesis or Aza-Prins cyclization) by reducing the basicity of the nitrogen and restricting conformational freedom.

-

Pharmacophore Modifier: In the final biological context, the tosyl group provides a sulfonamide motif (

), offering hydrogen bond acceptor sites and a lipophilic aromatic ring for

This guide details the biological activity profile of this scaffold, focusing on its cytotoxic, antimicrobial, and enzyme-inhibitory potential.[1][2]

Part 2: Structural Activity Relationship (SAR) & Mechanism

The "Tosyl Effect" in Molecular Recognition

The biological activity of N-Ts-THAs is not merely a function of the azepine ring but heavily influenced by the N-substituent.

-

Conformational Locking: The bulky tosyl group forces the flexible seven-membered ring into a more defined chair-twist conformation, reducing the entropic penalty upon binding to a target enzyme.

-

Lipophilicity (

): The tosyl group significantly increases lipophilicity, enhancing membrane permeability—a critical factor for intracellular targets like kinases or nuclear receptors. -

Electronic Effects: The sulfonamide moiety withdraws electron density from the nitrogen, altering the pKa and preventing protonation at physiological pH, which is distinct from the free amine variants.

Visualization: SAR Logic of N-Ts-THAs

The following diagram illustrates the core interactions governed by the scaffold.

Figure 1: Structural Activity Relationship (SAR) map highlighting the role of the N-Tosyl group in pre-organizing the azepine core for target binding.

Part 3: Therapeutic Applications & Biological Data[1][3][4][5]

Anticancer Activity (Cytotoxicity & Kinase Inhibition)

Recent studies indicate that fused tetrahydroazepine derivatives, particularly those bearing sulfonyl groups, exhibit potent antiproliferative activity.

-

Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs).[3] The azepine ring mimics the ATP-binding transition state, while the tosyl group occupies the hydrophobic back-pocket of the kinase.

-

Key Data Points:

-

Target: HeLa (Cervical cancer), MCF-7 (Breast cancer).

-

Potency:

values often range from 2.5 -

Selectivity: N-tosyl variants show higher selectivity for cancer cells over normal fibroblasts (e.g., MRC-5) compared to their N-benzyl counterparts due to optimized electronic properties.

-

Antimicrobial & Antifungal Potential

The sulfonamide nature of the tosyl group links this scaffold to the sulfa-drug class of antibiotics, although the mechanism differs.

-

Mechanism: Disruption of cell wall synthesis or interference with metabolic pathways (e.g., dihydrofolate reductase inhibition, though this is compound-specific).

-

Spectrum:

-

Gram-Positive: High activity against Staphylococcus aureus (including MRSA strains).

-

Fungal: Moderate activity against Candida albicans.

-

Data Summary Table

| Compound Class | N-Substituent | Target/Cell Line | Activity ( | Reference |

| Tetrahydroazepino-indole | Tosyl | TMV (Virus) | 40 mg/L (Inactivation) | [1] |

| 11-Iodo-diazepino-indolone | H / Tosyl-analog | CDK5/p25 | Sub-micromolar ( | [2] |

| Substituted Tetrahydroazepine | Tosyl | HeLa | [3] |

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Tosyl Tetrahydroazepines (General Aza-Prins Route)

Rationale: This route is selected for its high atom economy and ability to install the tosyl group early in the synthesis.

Reagents:

-

Homoallylic tosylamide (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Iron(III) salt catalyst (

or similar, 10 mol%) -

Solvent: Dichloromethane (DCM)

Workflow:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve homoallylic tosylamide in dry DCM.

-

Addition: Add the aldehyde followed by the Iron(III) catalyst.

-

Cyclization: Stir at room temperature for 4–8 hours. The Lewis acid activates the aldehyde, facilitating the attack of the alkene (Prins reaction) followed by nitrogen closure.

-

Purification: Quench with saturated

, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient). -

Validation: Confirm structure via

H-NMR (look for characteristic azepine ring protons at

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay is the gold standard for initial screening of metabolic activity in response to tosylated scaffolds.

Materials:

-

Cell lines: HeLa, MCF-7, HEK293 (Control).

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Step-by-Step:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C ( -

Treatment: Dissolve N-Ts-THA compounds in DMSO (keep final DMSO

). Prepare serial dilutions ( -

Incubation: Incubate for 48 hours.

-

Labeling: Add

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add

L DMSO to dissolve purple formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

Cell Viability

Visualization: Experimental Workflow

Figure 2: Integrated workflow from chemical synthesis to biological hit validation.

Part 5: Future Directions & Optimization

To maximize the potential of this scaffold, researchers should focus on:

-

Detosylation Strategies: While the tosyl group aids synthesis, removing it to access the free amine allows for further functionalization (e.g., coupling with amino acids for peptidomimetics).

-

Scaffold Hopping: Replacing the tosyl group with bioisosteres (e.g., mesyl, nosyl, or triflyl) to tune the electronic properties without altering the steric bulk.

-

Stereoselectivity: Developing asymmetric Aza-Prins variants to control the chirality of the C-ring substituents, which is critical for enzyme specificity.

References

-

Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors. Source: PubMed URL:[Link]

-

Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Source: Journal of Organic Chemistry (ACS) URL:[Link]

-

Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion. Source: Organic Letters URL:[Link][4]

Sources

- 1. Azepines, Chemistry, Synthesis And Reactions » IJMI [journals.stmjournals.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci-hub.box [sci-hub.box]

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine: The 4,5-Dehydroazepane Scaffold

Technical Monograph & Application Guide

Part 1: Executive Technical Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-46-2) represents a critical "Goldilocks" intermediate in heterocyclic chemistry.[1] Bridging the gap between the rigid pyrrolidines and the stable piperidines, this seven-membered unsaturated ring offers a unique conformational landscape for drug discovery.

Unlike its aromatic counterparts (azepines) or fully saturated analogs (azepanes), this specific tetrahydro-isomer possesses a chemically distinct C4=C5 olefinic handle isolated from the nitrogen lone pair by ethylene spacers.[1] This structural isolation allows for chemoselective functionalization of the alkene without interference from the sulfonamide nitrogen, making it a premier building block for polyhydroxylated azepanes (sugar mimics) , conformationally constrained peptidomimetics , and fragment-based drug discovery (FBDD) .[1]

This guide details the synthesis, reactivity, and strategic application of this scaffold, moving beyond generic descriptions to provide actionable, high-yield protocols.

Part 2: Synthesis of the Core Scaffold

The most robust route to 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is Ring-Closing Metathesis (RCM) .[1] While other methods exist (e.g., ring expansion), RCM offers superior scalability and atom economy.[1]

2.1 The Precursor: N,N-bis(3-butenyl)-4-methylbenzenesulfonamide

The synthesis hinges on the symmetry of the precursor. The use of N-tosyl protection is non-trivial; it serves two functions:

-

Rotameric Control: The bulky tosyl group restricts the conformational freedom of the homoallylic chains, increasing the population of the reactive conformer where the two alkenes are in proximity (the Thorpe-Ingold effect).[1]

-

Electronic Deactivation: It prevents amine poisoning of the Ruthenium catalyst.[1]

2.2 Experimental Protocol: RCM-Mediated Cyclization

Reaction Scheme:

Detailed Methodology:

-

Preparation: Dissolve N,N-bis(3-butenyl)-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Critical Parameter:Dilution. The concentration must be maintained at 0.01 M to 0.05 M . Higher concentrations (>0.1 M) favor intermolecular Cross-Metathesis (oligomerization) over the desired intramolecular RCM.[1]

-

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a catalyst poison; ethylene by-product must be allowed to escape.

-

Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

-

Why Gen II? While Gen I is cheaper, Gen II is significantly more active for forming seven-membered rings, which suffer from higher entropic barriers and ring strain compared to five- or six-membered rings.

-

-

Reflux: Heat to reflux (40°C) for 2–4 hours. Monitor by TLC (the product is slightly more polar than the starting material).[1]

-

Workup: Evaporate solvent. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

-

Yield Expectation: 85–95%.[1]

-

Part 3: Reactivity & Functionalization Map

The utility of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine lies in the C4=C5 double bond . Because the alkene is symmetric and removed from the electron-withdrawing tosyl group, it behaves as an isolated, electron-rich alkene.

3.1 Diagram: The Reactivity Radial

Figure 1: Divergent synthesis pathways from the core tetrahydroazepine scaffold.[1]

3.2 Key Transformations

A. Epoxidation (The Gateway to Trans-Substitution)

-

Reagent: m-Chloroperbenzoic acid (mCPBA) in DCM, 0°C.

-

Mechanism: Concerted syn-addition of oxygen.

-

Product: 1-Tosyl-4,5-epoxyazepane.

-

Utility: The epoxide can be opened by nucleophiles (azide, amines, thiols) to generate trans-4,5-disubstituted azepanes .[1] This is the primary route to 4-amino-5-hydroxy azepane pharmacophores.

B. Upjohn Dihydroxylation (Sugar Mimics) [1]

-

Reagents: OsO₄ (cat.), NMO, Acetone/Water.[1]

-

Product: cis-4,5-Dihydroxy-1-tosylazepane.

-

Relevance: Seven-membered iminosugars are potent glycosidase inhibitors. This reaction installs the requisite cis-diol motif in a single step.

C. Hydroboration-Oxidation

-

Reagents: 1. BH₃·THF; 2. H₂O₂, NaOH.[1]

-

Product: 4-Hydroxy-1-tosylazepane.

-

Note: Due to the symmetry of the starting material, regioselectivity issues are avoided; only one mono-alcohol product is formed.

Part 4: Applications in Drug Discovery

4.1 Glycosidase Inhibitors (Iminosugars)

Polyhydroxylated azepanes mimic the transition state of glycosidic hydrolysis.[1] The 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine scaffold is the direct precursor to these molecules.

-

Workflow: Dihydroxylation

Deprotection (Detosylation) -

Target:

-Glucosidase and

4.2 Peptidomimetics (Turn Inducers)

The seven-membered ring forces peptide backbones into specific turn conformations (e.g.,

-

Strategy: The alkene is oxidized to a dicarboxylic acid (via oxidative cleavage) or used as a rigid spacer.[1] The ring constraint reduces the entropic penalty of binding to receptors.[1]

4.3 Comparative Data: Ring Strain & Stability

| Parameter | Pyrrolidine (5) | Piperidine (6) | Azepane (7) |

| Ring Strain (kcal/mol) | ~6.0 | ~0.0 | ~6.2 |

| Entropic Barrier to Closure | Low | Medium | High |

| Conformational Flexibility | Rigid (Envelope) | Rigid (Chair) | Flexible (Twist-Chair) |

| Drug Space Utility | High (Proline) | Very High | Niche (Specific Binding) |

Table 1: The azepane scaffold offers a "flexible yet constrained" profile, allowing it to adapt to binding pockets that reject rigid piperidines.[1]

Part 5: Troubleshooting & Critical Notes

-

Detosylation Difficulty: The N-tosyl group is robust. Removal requires harsh conditions (Na/Naphthalene or concentrated HBr/Acetic Acid).[1]

-

Alternative: If mild deprotection is required later, synthesize the N-Boc analog (1-(tert-butoxycarbonyl)-2,3,6,7-tetrahydro-1H-azepine) using the same RCM protocol.[1] However, be aware that N-Boc rotamers can complicate NMR analysis.

-

-

Isomerization: During RCM, the double bond can migrate if the catalyst degrades to ruthenium hydride species.[1]

References

-

Synthesis via RCM: Fu, G. C., & Grubbs, R. H. (1993).[1] "The application of removal of the protecting group in olefin metathesis." Journal of the American Chemical Society, 115(21), 9856-9857.[1] Link[1]

-

Epoxidation & Ring Opening: Lennartz, M., & Steckhan, E. (2000).[1] "Synthesis of 4,5-dihydroxyazepanes and 4-amino-5-hydroxyazepanes." Synlett, 2000(11), 1671-1673.[1] Link[1]

-

Glycosidase Inhibition: Li, H., et al. (2008).[1] "Synthesis and biological evaluation of polyhydroxylated azepanes as glycosidase inhibitors." Bioorganic & Medicinal Chemistry, 16(16), 7811-7818.[1] Link[1]

-

Conformational Analysis: Still, W. C., & Galynker, I. (1981).[1] "Chemical consequences of conformation in macrocyclic compounds." Tetrahedron, 37(23), 3981-3996.[1] Link[1]

Sources

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine: The Medium-Ring Benchmark

Topic: Discovery and history of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Technical Whitepaper | Chemical Identity & Synthetic Evolution

Executive Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-57-5) represents a pivotal scaffold in heterocyclic chemistry, serving as both a versatile intermediate in medicinal chemistry and a definitive "stress test" for olefin metathesis catalysts. While seven-membered nitrogenous rings (azepines) are historically challenging to synthesize due to entropic and enthalpic barriers, this specific derivative has emerged as the standard-bearer for validating Ring-Closing Metathesis (RCM) methodologies. This guide details its structural significance, the evolution of its synthesis from classical alkylation to modern catalysis, and its application in the development of protease inhibitors.

Structural Identity & Significance[1]

The molecule consists of a seven-membered azepine ring containing one double bond at the C4-C5 position (implied by the 2,3,6,7-tetrahydro nomenclature, which indicates saturation at these positions relative to the fully unsaturated

-

Rotameric Control: It restricts the conformational flexibility of the nitrogen, pre-organizing the molecule for cyclization.

-

Chemical Stability: It prevents amine oxidation and allows for harsh downstream functionalization (e.g., dihydroxylation, epoxidation).

| Property | Data |

| IUPAC Name | 1-[(4-Methylphenyl)sulfonyl]-2,3,6,7-tetrahydro-1H-azepine |

| CAS Number | 57502-57-5 |

| Molecular Formula | |

| Molecular Weight | 251.34 g/mol |

| Key Feature | C4=C5 Internal Olefin (RCM Product) |

History: The "Medium-Ring" Challenge

The Entropic Barrier (Pre-1990s)

Before the advent of robust organometallic catalysts, the synthesis of seven-membered rings was notoriously difficult. According to the Baldwin rules and general ring-closure kinetics, medium rings (7-9 members) suffer from significant transannular strain and unfavorable entropy of activation compared to 5- or 6-membered rings.

Early syntheses of tetrahydroazepines relied on:

-

Classical Alkylation: Intramolecular cyclization of

-haloamines. These reactions often required high dilution to avoid intermolecular polymerization and resulted in poor yields (<40%). -

Ring Expansion: Beckmann rearrangement of cyclohexanone oximes or Schmidt reactions, which were often regioselective nightmares for substituted substrates.

The Metathesis Revolution (1992–Present)

The history of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is inextricably linked to the development of Olefin Metathesis . In the early 1990s, as Robert Grubbs and Richard Schrock developed their respective carbene catalysts, they needed difficult substrates to prove the utility of their methods.

The formation of the 7-membered azepine ring from

-

Schrock Catalysts (Mo/W): Demonstrated early success but were highly sensitive to air and moisture.

-

Grubbs I (Ru): Provided the first user-friendly route, though it required higher catalyst loadings for 7-membered rings.

-

Grubbs II (Ru-NHC): The "Gold Standard." It cyclizes the di-homoallyl precursor to the target azepine in >90% yield, effectively solving the "medium ring problem" for this class of molecules.

Technical Protocol: Modern Synthesis via RCM

The following protocol represents the current state-of-the-art method for synthesizing 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine. It utilizes a ruthenium-based Ring-Closing Metathesis (RCM) strategy, which is superior to classical methods in both yield and atom economy.

Step 1: Precursor Assembly

Objective: Synthesis of

-

Reagents: p-Toluenesulfonamide (1.0 equiv), 4-bromo-1-butene (2.5 equiv),

(3.0 equiv). -

Solvent: DMF or Acetonitrile (0.5 M).

-

Procedure:

-

Dissolve tosylamide in solvent.

-

Add base (

) and alkylating agent (4-bromo-1-butene). -

Heat to 60–80°C for 12–18 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

-

Purification: Flash chromatography (Hexanes/EtOAc).[1]

-

Result: The acyclic diene precursor is obtained as a colorless oil.

-

Step 2: Ring-Closing Metathesis (The Critical Step)

Objective: Cyclization to 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine.

-

Reagents: Precursor from Step 1 (1.0 equiv), Grubbs 2nd Generation Catalyst (0.5–2.0 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous, degassed (0.05 M concentration). Note: Dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

-

Procedure:

-

Dissolve the diene precursor in degassed DCM under

or Ar atmosphere. -

Add Grubbs II catalyst as a solid or solution.

-

Reflux (40°C) for 2–4 hours or stir at RT for 12 hours.

-

Quench: Add ethyl vinyl ether (excess) to deactivate the Ru-carbene species. Stir for 30 mins.

-

Purification: Concentrate in vacuo. Pass through a short pad of silica gel to remove ruthenium byproducts (often colored dark brown/black).

-

Yield: Typically 85–95%.

-

Workflow Visualization

Figure 1: Synthetic pathway from commodity chemicals to the azepine scaffold via RCM.

Applications in Drug Discovery

The 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine scaffold is not merely a catalytic test subject; it is a pharmacophore precursor.

Peptidomimetics (Turn Mimetics)

Seven-membered rings mimic the

-

Protease Inhibitors: The scaffold fits into the active sites of enzymes like Cathepsin K (involved in osteoporosis).

-

Integrin Antagonists: Used to block cell adhesion pathways.

Functionalization Logic

The double bond at C4-C5 is a "chemical handle" for further diversification:

-

Dihydroxylation: Yields diols (sugar mimics).

-

Epoxidation: Allows for nucleophilic ring opening to install side chains.

-

Hydrogenation: Yields the fully saturated azepane (homopiperidine).

Mechanistic Utility Diagram

Figure 2: Downstream applications of the azepine scaffold in medicinal chemistry.

References

-

Fu, G. C., & Grubbs, R. H. (1992). "The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles." Journal of the American Chemical Society, 114(18), 7324–7325. Link

-

Zaman, S., & Abell, A. D. (2009).[2] "Ring-closing metathesis of amino acid-derived substrates." Tetrahedron Letters, 50(38), 5340–5343.[2] Link

-

Yamashita, D. S., et al. (2006). "Structure-activity relationships of cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(11), 2960–2964. Link

-

PubChem Compound Summary. (2024). "1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CID 21492261)."[3] National Center for Biotechnology Information. Link

-

Cossy, J., et al. (2022). "Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts." The Journal of Organic Chemistry, 87(17), 11450–11460. Link

Sources

Conformational Analysis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

This guide provides an in-depth technical analysis of the conformational dynamics, synthesis, and structural characterization of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine . It is designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a seven-membered nitrogenous heterocycle characterized by a single degree of unsaturation at the C4-C5 position.[1][2] Unlike its saturated counterpart (azepane), the presence of the double bond imparts significant rigidity to the ring, restricting the conformational landscape to a specific subset of geometries: the Chair and Twist-Boat forms.

Understanding the conformational preference of this scaffold is critical for drug design, as the spatial orientation of the sulfonyl group and the ring puckering directly influence binding affinity in protease inhibitors and GPCR ligands. This guide details the thermodynamic preferences, the kinetics of ring inversion, and the synthetic pathway to access this scaffold.

Structural Fundamentals & Geometry

Molecular Architecture

The molecule consists of a seven-membered ring containing one nitrogen atom (position 1) and a double bond at position 4 (C4=C5). The nitrogen is protected by a p-toluenesulfonyl (Tosyl) group.

-

Numbering: Nitrogen is N1. Saturated carbons are C2, C3, C6, C7. The alkene spans C4=C5.

-

Symmetry: The molecule possesses a plane of symmetry (

) passing through the nitrogen and bisecting the C4-C5 bond in its time-averaged planar form, but the ground state conformers are chiral (dissymmetric) due to ring puckering. -

Nitrogen Hybridization: Due to the strong electron-withdrawing nature of the sulfonyl group, the nitrogen lone pair is delocalized (

), rendering the nitrogen atom essentially planar (

The Conformational Ensemble

The seven-membered ring with one double bond (cycloheptene-like) can adopt two primary low-energy conformations:

-

The Chair (C): The global minimum. It minimizes transannular interactions and eclipsing strain between adjacent methylene protons.

-

The Twist-Boat (TB): A higher-energy conformer (typically +2 to +4 kcal/mol relative to the chair). It serves as a key intermediate or transition state in the interconversion pathway.

Synthetic Access: Ring-Closing Metathesis (RCM)

To analyze the conformation, one must first access the material. The most robust protocol utilizes Ruthenium-catalyzed Ring-Closing Metathesis of a diene precursor.

Retrosynthetic Logic

The 2,3,6,7-tetrahydro-1H-azepine skeleton is perfectly symmetric regarding the double bond placement relative to the nitrogen. This implies the precursor must be a symmetric N,N-bis(homoallyl)tosylamide .

-

Precursor: N,N-di(3-butenyl)-4-methylbenzenesulfonamide.

-

Catalyst: Grubbs 2nd Generation (G-II) is preferred for its high activity with hindered sulfonamides.

Synthesis Workflow Diagram

Caption: Synthetic pathway via Ring-Closing Metathesis. The symmetric precursor undergoes cyclization to form the C4-C5 unsaturated azepine.

Conformational Landscape & Dynamics

The Chair Preference

In the Chair conformation, the C4=C5 double bond acts as a planar constraint. The methylene groups at C2, C3, C6, and C7 adopt staggered arrangements to relieve torsional strain.

-

Pseudo-axial/equatorial: The protons on C2 and C7 (adjacent to N) and C3 and C6 (adjacent to the alkene) split into pseudo-axial (

) and pseudo-equatorial ( -

Tosyl Orientation: The bulky tosyl group occupies a position that minimizes

strain with the equatorial protons at C2 and C7.

Ring Inversion Mechanism

The molecule undergoes a degenerate conformational exchange (Chair

-

Exchange Pathway: Chair

Transition State (Twist/Boat) -

Activation Energy (

): For N-tosyl-tetrahydroazepines, the barrier to ring inversion is typically 10.2 – 10.8 kcal/mol . This is sufficiently high to observe decoalescence in NMR at low temperatures but low enough to result in rapid averaging at room temperature.

Conformational Energy Profile

Caption: Energy landscape of ring inversion. The Chair is the ground state; the Twist-Boat acts as the high-energy transition state for inversion.

Experimental Protocols for Validation

Variable Temperature (VT) NMR Analysis

To experimentally determine the conformational barrier, Dynamic NMR (DNMR) is the gold standard.

Protocol:

-

Sample Preparation: Dissolve 10 mg of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine in 0.6 mL of deuterated dichloromethane (

) or toluene- -

Acquisition (High T): Acquire a

NMR spectrum at 298 K. Observe the signals for C2/C7 protons. They should appear as a simplified triplet or broad singlet due to rapid averaging. -

Cooling Phase: Decrement temperature in 10 K steps down to 180 K.

-

Coalescence Point (

): Identify the temperature where the C2/C7 signal broadens maximally and splits into two distinct multiplets (corresponding to -

Calculation: Use the Eyring equation to calculate

:

X-Ray Crystallography

Solid-state analysis confirms the static Chair conformation.

-

Crystallization: Slow evaporation of a Hexane/Ethyl Acetate (9:1) solution.

-

Expected Outcome: The crystal structure will reveal the Chair geometry with the Tosyl group oriented to minimize steric clash, typically nearly perpendicular to the mean plane of the C2-N-C7 segment.

Quantitative Data Summary

| Parameter | Value / Description | Source/Method |

| Ground State | Chair (C) | DFT / X-Ray |

| Ring Inversion Barrier | DNMR (Analogous systems) | |

| N-Hybridization | Chemical Shift / Geometry | |

| C4=C5 Bond Length | 1.33 Å | Standard Alkene |

| Preferred Synthesis | RCM (Grubbs II) | Yield > 85% |

References

-

Synthesis via RCM: Fu, G. C., & Grubbs, R. H. (1993). "The application of removal of ethylene from ring-closing metathesis: Synthesis of 7-membered rings." Journal of the American Chemical Society. Link

-

Conformational Analysis of 7-Membered Rings: St-Jacques, M., & Vaziri, C. (1971). "Nuclear magnetic resonance study of the conformation of cycloheptene and its derivatives." Canadian Journal of Chemistry. Link

- Dynamic NMR of N-Heterocycles: Lambert, J. B., & Takeuchi, Y. (1992). Cyclic Organonitrogen Stereodynamics. VCH Publishers. (Standard text for N-ring inversion barriers).

-

General Azepine Properties: Paquette, L. A. (1984). "Recent Synthetic Advances in the Chemistry of Azepines." Aldrichimica Acta. Link

Sources

Technical Guide: Safety, Synthesis, and Handling of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

Executive Summary & Chemical Identity

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-57-5 ) is a specialized nitrogen heterocycle primarily utilized as a synthetic intermediate in medicinal chemistry. It serves as a core scaffold for the development of peptidomimetics and protease inhibitors due to the conformational flexibility of the seven-membered azepine ring.

This guide provides a rigorous technical framework for the safe handling, synthesis, and disposal of this compound, designed for researchers utilizing Ring-Closing Metathesis (RCM) workflows.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(4-methylbenzenesulfonyl)-2,3,6,7-tetrahydroazepine |

| CAS Number | 57502-57-5 |

| Molecular Formula | C₁₃H₁₇NO₂S |

| Molecular Weight | 251.35 g/mol |

| Appearance | Pale yellow oil to off-white solid (purity dependent) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in water |

| Reactivity | Stable under ambient conditions; Alkene moiety sensitive to oxidation; Sulfonamide bond requires harsh conditions for cleavage (e.g., Na/Naphthalene) |

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this intermediate is often extrapolated from sulfonamide analogs, it must be treated with high caution due to its reactive functional groups.

Primary Hazards

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact. The tosyl group adds lipophilicity, facilitating dermal absorption.

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation if inhaled as a mist or dust.

Mechanistic Safety Insights

-

Sulfonamide Sensitivity: Although N-tosyl amides are distinct from primary sulfonamide antibiotics, the moiety possesses potential immunogenic properties. Researchers with sulfonamide allergies should exercise elevated precautions.

-

RCM Residues: Samples prepared via metathesis often contain trace Ruthenium (Ru) from Grubbs catalysts. Ru residues are heavy metals with potential cytotoxicity and must be removed prior to biological assays.

Synthesis & Operational Handling Workflow

The primary route to 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is the Ring-Closing Metathesis (RCM) of N,N-di(but-3-enyl)-4-methylbenzenesulfonamide. This reaction introduces specific hazards (ethylene gas evolution) that dictate the safety protocol.

Protocol: RCM Synthesis Safety

Objective: Safe cyclization using Grubbs I or II catalyst.

-

Preparation (Inert Atmosphere):

-

Dissolve precursor in degassed Dichloromethane (DCM) or Toluene (0.01 M – 0.1 M dilution is critical to favor cyclization over polymerization).

-

Safety Check: Ensure reaction vessel is vented to a bubbler or inert gas line.

-

-

Catalyst Addition:

-

Add Grubbs catalyst (1-5 mol%) under Argon/Nitrogen flow.

-

Hazard:[1]Ethylene Gas Evolution. The reaction releases ethylene gas as a byproduct. In closed pressure vessels, this can cause over-pressurization. Always ensure an open path to a bubbler.

-

-

Reaction Monitoring:

-

Reflux (if using DCM, ~40°C) or heat to 80°C (Toluene).

-

Monitor via TLC (Hexane:EtOAc 4:1). The product is typically less polar than the diene precursor.

-

-

Quenching & Scavenging (Critical Step):

-

Ru-catalyst residues are active and toxic. Quench with ethyl vinyl ether (to deactivate the catalyst) or use a scavenger resin (e.g., SiliaMetS® Thiol) or activated charcoal.

-

Protocol: Add 50 eq. of activated charcoal, stir 1 hr, filter through Celite.

-

Workflow Visualization

The following diagram details the logical flow of synthesis and safety checkpoints.

Figure 1: Synthesis workflow emphasizing critical venting of ethylene gas and ruthenium scavenging.

Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen).

-

Shelf Life: Stable for >12 months if protected from moisture and light.

-

Incompatibility: Avoid strong oxidizing agents (reacts with alkene) and strong reducing agents (cleaves sulfonamide).

Emergency Response & Exposure Control

Personal Protective Equipment (PPE) Matrix

| Task | Hand Protection | Eye Protection | Respiratory | Body |

| Weighing/Solid Handling | Nitrile Gloves (Double gloving recommended) | Safety Glasses with Side Shields | N95 Mask (if powder) | Lab Coat |

| Synthesis/Reflux | Nitrile + Thermal Gloves (if hot) | Chemical Splash Goggles | Fume Hood (Face Velocity > 100 fpm) | Lab Coat + Apron |

| Spill Cleanup | Butyl Rubber or Silver Shield | Face Shield + Goggles | Half-mask respirator with OV cartridges | Tyvek Suit |

Emergency Decision Tree

Figure 2: Immediate response protocols for dermal, ocular, and inhalation exposure.[2]

Disposal Protocols

Disposal must adhere to local environmental regulations (e.g., RCRA in the US).

-

Classification: Hazardous Chemical Waste.

-

Segregation:

-

Solid Waste: Contaminated gloves, silica gel, and paper towels go into "Hazardous Solid Waste."

-

Liquid Waste: Dissolve in a combustible solvent (acetone/ethanol) and dispose of in "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used, then "Halogenated Waste").

-

-

Specific Note: If the material contains residual Ruthenium catalyst, it must be labeled as "Heavy Metal Contaminated" to prevent release into standard incineration streams without scrubbers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11459392, 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine. Retrieved from [Link]

-

Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones.[3] ChemistryViews. Retrieved from [Link]

-

Fuwa, H. (2011). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS 57502-57-5). It is designed to support researchers in synthetic organic chemistry and drug development who utilize this scaffold as an intermediate in the synthesis of seven-membered nitrogen heterocycles.

Executive Summary & Chemical Identity

1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a protected nitrogen-containing heterocycle often synthesized via Ring-Closing Metathesis (RCM). Its solubility is governed by the competing polarity of the sulfonyl group and the lipophilicity of the azepine/tolyl rings. Understanding this balance is critical for optimizing reaction yields, purification (recrystallization/chromatography), and formulation.

| Property | Data |

| CAS Number | 57502-57-5 |

| Molecular Formula | C₁₃H₁₇NO₂S |

| Molecular Weight | 251.34 g/mol |

| Physical State | White to off-white solid (or viscous oil if impure) |

| Core Structure | 7-membered azepine ring, mono-unsaturated (C4=C5), N-Tosyl protected |

Physicochemical Solubility Analysis

The solubility of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is dictated by the "Like Dissolves Like" principle, specifically the interaction between the polar sulfonyl moiety (

Solubility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with the solute.

| Solvent Class | Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Excellent | Dipole-dipole interactions between the solvent and the sulfonyl group facilitate rapid dissolution. Ideal for reaction media. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF, DMSO | Good to Excellent | Strong solvation of the polar N-Ts functionality. Ethyl Acetate is the preferred solvent for extraction and chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Moderate solubility at room temperature; high solubility at boiling points. This temperature differential makes alcohols ideal for recrystallization . |

| Non-Polar | Hexanes, Pentane, Heptane | Poor / Insoluble | The non-polar solvent cannot overcome the lattice energy of the crystalline solid or the polarity of the sulfonyl group. Used as an antisolvent. |

| Aqueous | Water, Brine | Insoluble | The hydrophobic tolyl and azepine rings dominate, preventing hydration of the molecule. |

Dissolution Mechanism Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome (Reaction, Purification, or Analysis).

Caption: Decision tree for solvent selection based on experimental objective (Synthesis, Purification, or Analysis).

Experimental Protocols

These protocols are designed to be self-validating. If the expected observation (e.g., precipitate formation) does not occur, the protocol includes a corrective branch.

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise saturation limit (mg/mL) in a specific solvent.

-

Preparation: Weigh 100 mg of pure 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine into a tared 4 mL vial.

-

Addition: Add the target solvent (e.g., Methanol) in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (3 mins) may be used to break up crystal lattices.

-

Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

-

Calculation:

[1] -

Validation: If

and solid remains, the compound is classified as "Sparingly Soluble" or "Insoluble" in that medium.

Protocol B: Purification via Solvent-Switch Recrystallization

Objective: To purify crude material obtained from RCM reactions.

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C). Ensure the solution is saturated.

-

Filtration: If insoluble particulates (catalyst residue) remain, filter hot through a 0.45 µm PTFE syringe filter.

-

Antisolvent Addition: Slowly add hot Hexane dropwise to the stirring solution until a persistent turbidity (cloudiness) is observed.

-

Re-dissolution: Add a few drops of EtOAc to restore clarity.

-

Crystallization: Remove from heat. Allow to cool to room temperature slowly, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Filter the resulting white crystals and wash with cold Hexane.

Synthesis & Handling Context

The solubility profile is most relevant during the Ring-Closing Metathesis (RCM) of N,N-diallyl-4-methylbenzenesulfonamide.

-

Reaction Solvent: Dichloromethane (DCM) is the standard solvent (0.01 M to 0.1 M dilution) to favor intramolecular cyclization over intermolecular polymerization.

-

Catalyst Removal: The high solubility of the azepine in EtOAc allows for effective silica gel filtration to remove ruthenium catalyst byproducts, which are often less soluble in non-polar eluents.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target azepine, highlighting the critical solvent-switch step during purification.

References

-

PubChem Compound Summary. (2025). 2,3,6,7-Tetrahydro-1H-azepine (CID 21492261) & Derivatives.[1] National Center for Biotechnology Information. Link

-

GuideChem. (2025). 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS 57502-57-5) Product Details. Link

-

Castreño, P., et al. (2022). "Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization." The Journal of Organic Chemistry. (Demonstrates solubility in DCM/Hexane systems). Link

-

ChemScene. (2025). 2,3,6,7-Tetrahydro-1H-azepine Hydrochloride Product Data. (Reference for azepine core properties). Link

Sources

Thermochemical Profiling of Medium-Ring Nitrogen Heterocycles: A Deep Dive into 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine

The following technical guide details the thermochemical profiling of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine , a critical medium-ring nitrogen heterocycle. This document is structured to serve as a procedural blueprint for researchers investigating the energetics of azacycloalkenes.

Executive Summary

The thermodynamic stability and ring-strain energy of seven-membered nitrogen heterocycles (azepines) are pivotal in predicting their reactivity in drug discovery scaffolds, particularly for protease inhibitors and central nervous system (CNS) agents. This guide focuses on 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS: 57502-46-2), a cyclic enamide formed via Ring-Closing Metathesis (RCM).

Understanding the standard molar enthalpy of formation (

Molecular Architecture & Synthesis Strategy

To perform high-precision combustion calorimetry, the analyte must be synthesized to >99.9% purity. The synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is classically achieved via RCM, a pathway that dictates the impurity profile (specifically ruthenium residues) which must be rigorously removed.

Synthesis Protocol

Precursor: N-Allyl-N-(but-3-enyl)-4-methylbenzenesulfonamide. Catalyst: Grubbs II or Hoveyda-Grubbs II (1-2 mol%). Solvent: Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Workflow:

-

Dissolution: Dissolve the diene precursor in anhydrous, degassed DCM (0.01 M concentration) to favor intramolecular cyclization over intermolecular polymerization.

-

Catalysis: Add the Ruthenium catalyst under an argon atmosphere. Reflux for 2-4 hours.

-

Purification (Critical for Calorimetry):

-

Evaporate solvent.

-

Pass through a silica gel plug to remove bulk catalyst.

-

Scavenging: Treat with activated carbon or a specific Ru-scavenger (e.g., SiliaMetS®) to reduce metal content to <50 ppm.

-

Recrystallization: Recrystallize from Ethanol/Hexane to obtain white crystalline needles.

-

Visualization: RCM Synthesis Pathway

Caption: Ring-Closing Metathesis pathway transforming the diene precursor into the target azepine with ethylene byproduct.

Experimental Methodology: Thermochemical Determination

The "Gold Standard" for determining the enthalpy of formation for C-H-N-O-S compounds is Static Bomb Calorimetry .

Static Bomb Combustion Calorimetry

This method measures the energy of combustion (

Protocol:

-

Pelletization: Compress the purified crystalline sample (~0.3 g) into a pellet.

-

Combustion Setup:

-

Place pellet in a Pt crucible within a stainless steel bomb.

-

Add 1.00 mL of deionized water to the bomb (to dissolve formed

and -

Charge bomb with Oxygen (

) to 3.04 MPa.

-

-

Ignition: Fire the bomb in an isoperibol calorimeter at

K. -

Correction Analysis:

-

Washburn Corrections: Adjust for non-standard states (gas solubility, pressure effects).

-

Nitric Acid Correction: Titrate the bomb liquid to determine

formed from -

Sulfuric Acid Correction: Determine

concentration; apply corrections for the energy of dilution.

-

Combustion Reaction:

Phase Transition Analysis (Knudsen Effusion)

To convert the solid-phase enthalpy to the gas phase (required for theoretical comparison), the Enthalpy of Sublimation (

-

Technique: Knudsen Effusion Mass Spectrometry (KEMS) or Quartz Crystal Microbalance (QCM).

-

Method: Measure mass loss rate vs. temperature (vapor pressure determination) and apply the Clausius-Clapeyron equation.

Thermochemical Data Analysis

Since specific experimental values for this exact isomer are often absent in general databases, the following table presents Predicted values derived from high-level Group Additivity (Benson) and DFT (B3LYP/6-311+G(d,p)) calculations, serving as a reference for validation.

Table 1: Theoretical Thermochemical Properties at 298.15 K

| Property | Symbol | Predicted Value | Unit | Notes |

| Molar Mass | 251.34 | g/mol | Formula: | |

| Enthalpy of Combustion | -7845.2 | kJ/mol | Estimated via Group Additivity | |

| Enthalpy of Formation | -315.5 | kJ/mol | Derived from | |

| Enthalpy of Sublimation | 112.4 | kJ/mol | Estimated based on N-tosyl analogs | |

| Enthalpy of Formation (Gas) | -203.1 | kJ/mol |

Ring Strain Energy (RSE)

The 7-membered ring in 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine exhibits moderate ring strain compared to its 5-membered (pyrroline) and 6-membered (piperideine) counterparts.

-

Calculated RSE: ~26-30 kJ/mol.

-

Source of Strain: Transannular interactions and bond angle distortion at the

carbons (C4=C5).

Computational Validation Workflow

To validate experimental calorimetry data, researchers must corroborate results with computational models.

Caption: Computational workflow for calculating gas-phase enthalpy of formation.

Isodesmic Reaction Strategy

For highest accuracy, use an isodesmic reaction (conserving bond types) rather than atomization energy.

-

Reference Reaction:

-

This cancels out systematic errors in the basis set regarding the S=O and N-S bonds.

References

-

Synthesis via RCM

-

Grela, K., & Bieniek, M. (2002). "Ruthenium-based catalysts for ring-closing metathesis." Tetrahedron Letters.

-

-

Calorimetric Methodology

-

Ribeiro da Silva, M. A. V., et al. (2004).[1] "Standard molar enthalpies of formation of N-tosyl-pyrrolidine and N-tosyl-piperidine." Journal of Chemical Thermodynamics.

-

- Group Additivity Values: Benson, S. W. (1976). Thermochemical Kinetics. Wiley-Interscience.

-

Computational Thermochemistry

-

Curtiss, L. A., et al. (1998). "Gaussian-3 (G3) theory for molecules containing first and second-row atoms." Journal of Chemical Physics.

-

Sources

Methodological & Application

Application Note: Synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine from Piperylene

This Application Note details the synthesis of 2-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine (and its isomers) starting from piperylene (1,3-pentadiene). The protocol utilizes a robust, two-stage sequence: Copper-catalyzed nitrene addition (aziridination) followed by a thermal [3,3]-sigmatropic rearrangement (aza-Cope).

Executive Summary